Cas no 146829-37-0 (Z-3-(Tributylstannyl)-2-propen-1-amine)

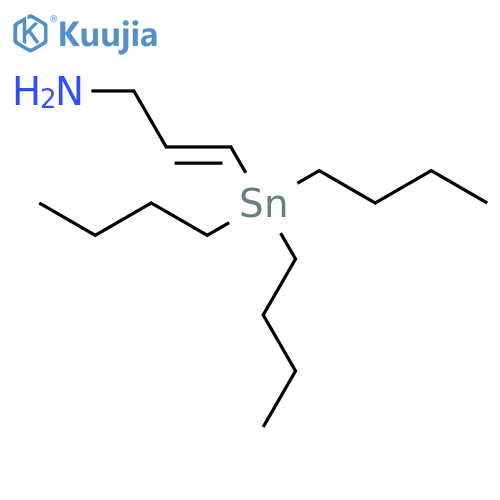

146829-37-0 structure

商品名:Z-3-(Tributylstannyl)-2-propen-1-amine

Z-3-(Tributylstannyl)-2-propen-1-amine 化学的及び物理的性質

名前と識別子

-

- Z-3-(Tributylstannyl)-2-propen-1-amine

- 2-Propen-1-amine,3-(tributylstannyl)-, (2Z)-

- ethynyltributylstannane

- ethynyltributyltin

- Ethynyltri-n-Butyltin

- hydroxymethyltributylstannane

- hydroxymethyltributyltin

- n-Bu3SnCH2OH

- Stannane,tributylethynyl

- Tributylethynyl tin

- Tributylethynylstannane

- Tributylstannylacetylene

- tri-n-butylethynyltin

- tri-n-butylstannylethyne

- tri-n-butylstannylmethanol

- tri-n-butyltin allylamine

- 146829-37-0

- AKOS025293868

- 2-Propen-1-amine, 3-(tributylstannyl)-, (2Z)-

- (Z)-3-tributylstannylprop-2-en-1-amine

- SCHEMBL11972867

- XBVNSAUITMDMLJ-UHFFFAOYSA-N

- DB-267060

-

- インチ: InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2;

- InChIKey: XBVNSAUITMDMLJ-UHFFFAOYSA-N

- ほほえんだ: C([Sn](CCCC)(CCCC)/C=C/CN)CCC

計算された属性

- せいみつぶんしりょう: 347.16300

- どういたいしつりょう: 347.163503g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 11

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 26Ų

- ひょうめんでんか: 0

じっけんとくせい

- ゆうかいてん: N/A

- ふってん: 359.7±44.0 °C at 760 mmHg

- フラッシュポイント: 171.3±28.4 °C

- ようかいど: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)

- PSA: 26.02000

- LogP: 5.58990

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Z-3-(Tributylstannyl)-2-propen-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:-20°C Freezer

Z-3-(Tributylstannyl)-2-propen-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T773980-1000mg |

Z-3-(Tributylstannyl)-2-propen-1-amine |

146829-37-0 | 1g |

$1206.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213168-100 mg |

Z-3-(Tributylstannyl)-2-propen-1-amine, |

146829-37-0 | 100MG |

¥2,256.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213168-100mg |

Z-3-(Tributylstannyl)-2-propen-1-amine, |

146829-37-0 | 100mg |

¥2256.00 | 2023-09-05 | ||

| TRC | T773980-50mg |

Z-3-(Tributylstannyl)-2-propen-1-amine |

146829-37-0 | 50mg |

$98.00 | 2023-05-17 | ||

| TRC | T773980-1g |

Z-3-(Tributylstannyl)-2-propen-1-amine |

146829-37-0 | 1g |

$ 990.00 | 2022-06-02 | ||

| TRC | T773980-500mg |

Z-3-(Tributylstannyl)-2-propen-1-amine |

146829-37-0 | 500mg |

$ 684.00 | 2023-09-05 | ||

| TRC | T773980-100mg |

Z-3-(Tributylstannyl)-2-propen-1-amine |

146829-37-0 | 100mg |

$167.00 | 2023-05-17 | ||

| TRC | T773980-250mg |

Z-3-(Tributylstannyl)-2-propen-1-amine |

146829-37-0 | 250mg |

$362.00 | 2023-05-17 |

Z-3-(Tributylstannyl)-2-propen-1-amine 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

146829-37-0 (Z-3-(Tributylstannyl)-2-propen-1-amine) 関連製品

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬